molecular formula C27H24O2 B1355102 2,2-Bis(2-hydroxy-5-biphenylyl)propane CAS No. 24038-68-4

2,2-Bis(2-hydroxy-5-biphenylyl)propane

Cat. No. B1355102
CAS RN: 24038-68-4
M. Wt: 380.5 g/mol
InChI Key: BKTRENAPTCBBFA-UHFFFAOYSA-N
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Description

“2,2-Bis(2-hydroxy-5-biphenylyl)propane” is a chemical compound with the molecular formula C27H24O2 . It is also known by the synonyms “5,5’-Isopropylidenebis (2-hydroxybiphenyl)” and "4,4’-Isopropylidenebis (2-phenylphenol)" . The compound appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

“2,2-Bis(2-hydroxy-5-biphenylyl)propane” has a molecular weight of 380.49 . It is a solid at 20 degrees Celsius . The compound has a melting point range of 115.0 to 124.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Bioremediation

2,2-Bis(2-hydroxy-5-biphenylyl)propane, also known as Bisphenol A (BPA), has been studied for its biodegradability and fate in the environment. Research by Chhaya and Gupte (2013) explored the use of laccase from Fusarium incarnatum UC-14 in a reverse micelles system for the bioremediation of BPA. This approach demonstrated the successful elimination of a significant percentage of BPA, indicating potential applications in environmental cleanup efforts (Chhaya & Gupte, 2013).

Electrochemical Detection and Removal

Kim et al. (2021) evaluated an electrochemical method using a carbon felt electrode for the detection and simultaneous removal of BPA. This study showcased a practical approach for real-time sensing and in-situ removal of BPA in various environments, offering a dual solution for both monitoring and mitigating BPA pollution (Kim et al., 2021).

Environmental Impact and Degradation

Research by Kang, Aasi, and Katayama (2007) focused on the contamination routes, degradation, and endocrine-disruptive effects of BPA in aquatic environments. This comprehensive review highlights the intensified use of BPA-containing products and the consequent increase in environmental and organismal exposure, emphasizing the need for understanding its environmental impact and degradation pathways (Kang, Aasi, & Katayama, 2007).

Molecular Mechanisms and Action

Wetherill et al. (2007) conducted an in-depth review of the mechanistic basis of BPA's action in various experimental models. This study provides valuable insights into the spectrum of BPA's mechanisms of action, highlighting uncertainties surrounding its tissue-specific impacts and critical windows of susceptibility during exposure (Wetherill et al., 2007).

Fate in Terrestrial and Aquatic Environments

Im and Löffler (2016) summarized the biological and nonbiological processes leading to BPA transformation and degradation in both terrestrial and aquatic environments. This review also identifies research needs for a better understanding of BPA's longevity and its transformation products in environmental systems (Im & Löffler, 2016).

Safety And Hazards

“2,2-Bis(2-hydroxy-5-biphenylyl)propane” can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, it is advised to get medical attention .

properties

IUPAC Name

4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h3-18,28-29H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTRENAPTCBBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058654
Record name BisOPP-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(2-hydroxy-5-biphenylyl)propane

CAS RN

24038-68-4
Record name BisOPP-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(2-hydroxy-5-biphenylyl)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
B Bae, K Miyatake, M Watanabe - Macromolecules, 2009 - ACS Publications
Four kinds of sulfonated poly(arylene ether sulfone)s containing hydrophobic component of different size was synthesized by the copolymerization of disodium 3,3′-disulfo-4,4′-…
Number of citations: 134 pubs.acs.org
MK Zühlke, R Schlüter, A Mikolasch… - Applied microbiology …, 2020 - Springer
Comparative analyses determined the relationship between the structure of bisphenol A (BPA) as well as of seven bisphenol analogues (bisphenol B (BPB), bisphenol C (BPC), …
Number of citations: 24 link.springer.com
D Chen, K Kannan, H Tan, Z Zheng… - … science & technology, 2016 - ACS Publications
Numerous studies have investigated the environmental occurrence, human exposure, and toxicity of bisphenol A (BPA). Following stringent regulations on the production and usage of …
Number of citations: 204 pubs.acs.org
H Wang, J Sang, Z Ji, Y Yu, S Wang, Y Zhu, H Li… - Molecules, 2023 - mdpi.com
Bisphenol A (BPA) analogues substituted on the benzene ring are widely used in a variety of industrial and consumer materials. However, their effects on the glucocorticoid-…
Number of citations: 2 www.mdpi.com
AF Nugraha, S Kim, SH Shin, H Lee, D Shin… - Macromolecules, 2020 - ACS Publications
Quaternized multiblock poly(phenylene-co-arylene ether)s (QPPs) are synthesized from a pre-aminated monomer and a series of chlorine-terminated oligo(arylene-ethers) via a nickel …
Number of citations: 16 pubs.acs.org
M Nishigori, T Nose, Y Shimohigashi - Toxicology letters, 2012 - Elsevier
The plastic chemical bisphenol A (BPA) has recently been suspected to be a base structure of endocrine disrupting chemicals, which achieve their adverse effects by interfering with …
Number of citations: 11 www.sciencedirect.com
Z Hu, W Tang, X Zhang, H Bi, S Chen, H Geng… - Journal of Polymer …, 2016 - Springer
Multiblock sulfonated poly(arylene ether sulfone) (MB-SPAES) ionomers containing fluorenyl hydrophilic moieties were synthesized and converted into proton exchange membranes (…
Number of citations: 11 link.springer.com
M Grimaldi, A Boulahtouf, L Toporova, P Balaguer - Toxicology, 2019 - Elsevier
Bisphenol-A (BPA) is one of the most abundant chemicals produced worldwide. Exposure to BPA has been associated with various physiological dysregulations, involving reproduction, …
Number of citations: 55 www.sciencedirect.com
SC Cunha, T Inácio, M Almada, R Ferreira… - Food Research …, 2020 - Elsevier
The presence of bisphenol A (BPA) and eight BPA analogues was investigated in 30 canned meat samples (sausages, pâtés, and whole meals). For that, a previously developed gas …
Number of citations: 50 www.sciencedirect.com
Y Yang, Y Shi, D Chen, H Chen, X Liu - Chemosphere, 2022 - Elsevier
Following the restriction of bisphenol A (BPA) in certain products, a number of bisphenol analogues (BPs) have been used as BPA replacements in different applications, raising …
Number of citations: 38 www.sciencedirect.com

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